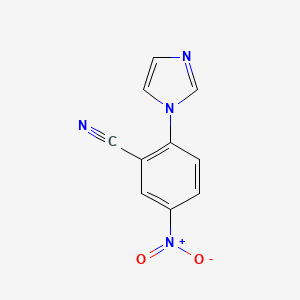

2-(1H-imidazol-1-yl)-5-nitrobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-imidazol-1-yl-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4O2/c11-6-8-5-9(14(15)16)1-2-10(8)13-4-3-12-7-13/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJXPYOQIWGJIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C#N)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(1H-imidazol-1-yl)-5-nitrobenzonitrile chemical properties

An In-Depth Technical Guide to 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential reactivity of this compound (CAS No. 17417-11-7). As a specialized heterocyclic building block, this molecule holds significant potential for applications in medicinal chemistry and materials science, primarily due to the unique electronic and structural interplay between its imidazole, nitro, and benzonitrile moieties. This document is intended for researchers, chemists, and drug development professionals, offering both established data and field-proven insights into its handling, characterization, and derivatization. While direct experimental literature on this specific compound is limited, this guide synthesizes data from analogous structures and established chemical principles to provide a robust predictive framework.

Introduction and Molecular Overview

This compound is a substituted aromatic compound featuring a benzonitrile core functionalized with a nitro group and an imidazole ring.[1] The imidazole ring is a critical pharmacophore found in numerous biologically active compounds, prized for its hydrogen bonding capabilities and its role as a bioisostere for other functional groups.[2][3] The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring and serves as a precursor for the synthetically versatile amino group. The nitrile functionality is also a valuable synthetic handle, capable of being transformed into amines, amides, or carboxylic acids. The strategic placement of these three functional groups creates a molecule with a rich and diverse potential for chemical modification and application.

Physicochemical and Spectroscopic Properties

Detailed experimental data for this compound is not extensively published. However, based on its structure and data from closely related analogues like 2-fluoro-5-nitrobenzonitrile, we can predict its core properties with a high degree of confidence.[4]

Core Chemical Identifiers

| Property | Value | Source |

| CAS Number | 17417-11-7 | [1] |

| Molecular Formula | C₁₀H₆N₄O₂ | [1] |

| Molecular Weight | 214.18 g/mol | [1] |

| IUPAC Name | This compound | |

| Canonical SMILES | C1=CN=C(N1)C2=C(C=C(C=C2)[O-])C#N |

Predicted Physical Properties

| Property | Predicted Value / Observation | Rationale |

| Appearance | Pale yellow to yellow solid | Typical for aromatic nitro compounds. |

| Melting Point | 150 - 170 °C | Based on similar structures like 2-chloro-5-nitrobenzonitrile (105-107 °C) and the introduction of the bulkier imidazole group.[4] |

| Solubility | Soluble in polar aprotic solvents (DMSO, DMF); sparingly soluble in alcohols; insoluble in water. | The polar nitro and nitrile groups are offset by the largely nonpolar aromatic systems. |

| Purity | Typically >98% when sourced commercially. | [1] |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation. The following data are predicted based on standard chemical shift and frequency tables for the constituent functional groups.

| Technique | Predicted Observations |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.6-8.8 (d, 1H, Ar-H ortho to CN), δ 8.4-8.6 (dd, 1H, Ar-H meta to CN), δ 8.0-8.2 (s, 1H, Imidazole H-2), δ 7.8-8.0 (d, 1H, Ar-H ortho to Imidazole), δ 7.6-7.8 (s, 1H, Imidazole H-4/5), δ 7.1-7.3 (s, 1H, Imidazole H-4/5) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 150-155 (C-NO₂), δ 140-145 (C-Im), δ 135-140 (Im C-2), δ 130-135 (Ar-CH), δ 125-130 (Im C-4/5), δ 118-125 (Ar-CH), δ 115-118 (C≡N), δ 105-110 (C-CN) |

| Infrared (IR) (ATR, cm⁻¹) | 3100-3150 (Aromatic C-H stretch), 2220-2240 (C≡N stretch, strong), 1580-1610 (Aromatic C=C stretch), 1510-1550 (Asymmetric NO₂ stretch, strong), 1340-1370 (Symmetric NO₂ stretch, strong), 800-850 (C-N stretch) |

| Mass Spec (MS) (ESI+) | m/z 215.06 [M+H]⁺, 237.04 [M+Na]⁺ |

Synthesis and Purification

The most logical and industrially scalable synthesis of this compound is via a Nucleophilic Aromatic Substitution (SₙAr) reaction. This pathway leverages the activation of the aromatic ring by the electron-withdrawing nitro group, making the C-2 position susceptible to nucleophilic attack.

Reaction Principle

The synthesis involves the displacement of a suitable leaving group, typically a halogen like fluorine, from the C-2 position of a 5-nitrobenzonitrile precursor by the imidazole nucleophile. Fluorine is an excellent leaving group for SₙAr reactions because of its high electronegativity, which strongly polarizes the C-F bond and activates the substitution site. The reaction is typically performed in a polar aprotic solvent in the presence of a mild base to deprotonate the imidazole, thereby increasing its nucleophilicity.

Experimental Protocol: SₙAr Synthesis

Objective: To synthesize this compound from 2-fluoro-5-nitrobenzonitrile and imidazole.

Materials:

-

2-Fluoro-5-nitrobenzonitrile (1.0 eq)[4]

-

Imidazole (1.1 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Deionized Water

Procedure:

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-fluoro-5-nitrobenzonitrile (1.0 eq) and anhydrous DMF (approx. 10 mL per gram of starting material).

-

Reagent Addition: Add imidazole (1.1 eq) and anhydrous potassium carbonate (2.0 eq) to the solution.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Causality Insight: The elevated temperature is necessary to overcome the activation energy of the SₙAr reaction. K₂CO₃ serves as the base to deprotonate imidazole, generating the imidazolide anion, which is a much stronger nucleophile. DMF is an ideal solvent as it is polar aprotic, effectively solvating the potassium ions without interfering with the nucleophile.

-

-

Work-up: Cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold deionized water (approx. 5 times the volume of DMF). A precipitate should form.

-

Extraction: If a precipitate forms, filter the solid, wash with water, and dry under vacuum. If an oil forms or precipitation is incomplete, transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Synthesis Workflow Diagram

Caption: SₙAr synthesis workflow for this compound.

Chemical Reactivity and Potential Applications

The true value of this compound lies in its potential for derivatization, making it a versatile intermediate for drug discovery and materials science. The nitro and nitrile groups are prime targets for chemical transformation.

Reduction of the Nitro Group

The most common and impactful transformation is the reduction of the nitro group to an amine. This conversion dramatically alters the electronic properties of the molecule and introduces a nucleophilic site for further functionalization (e.g., amidation, sulfonylation, alkylation).

-

Common Reagents:

-

Tin(II) Chloride (SnCl₂): A classic and reliable method in an acidic medium (HCl).

-

Catalytic Hydrogenation (H₂/Pd-C): A clean method, though care must be taken as the nitrile group can also be reduced under harsh conditions.

-

Sodium Dithionite (Na₂S₂O₄): A mild reducing agent suitable for sensitive substrates.

-

The resulting product, 5-amino-2-(1H-imidazol-1-yl)benzonitrile , is a key intermediate for building complex molecular scaffolds.

Transformation of the Nitrile Group

The nitrile group offers another avenue for derivatization:

-

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions, yielding 2-(1H-imidazol-1-yl)-5-nitrobenzoic acid . This introduces a site for forming amides or esters.

-

Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce the nitrile to a primary amine, forming [2-(1H-imidazol-1-yl)-5-nitrophenyl]methanamine .

Biological Significance of the Nitroimidazole Scaffold

Nitroimidazoles are a well-established class of antimicrobial agents.[5] Compounds like metronidazole and benznidazole are used to treat infections caused by anaerobic bacteria and protozoa.[5][6] Their mechanism often involves the reductive activation of the nitro group within the target organism to generate radical species that damage DNA. While the biological activity of this compound itself is not reported, its core structure suggests it is a prime candidate for screening in antimicrobial, antiparasitic, and anticancer assays.[6][7]

Reactivity Pathway Diagram

Caption: Key reactivity pathways for this compound.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not widely available, general precautions for aromatic nitro compounds and nitriles should be followed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][10][11] Avoid contact with skin and eyes.[8][10]

-

Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents and strong acids.[9][11]

-

Toxicity: Aromatic nitro compounds and nitriles can be toxic if swallowed, inhaled, or absorbed through the skin. Assume the compound is harmful and handle accordingly.[4][10]

Conclusion

This compound is a promising heterocyclic building block with significant untapped potential. Its synthesis is straightforward via nucleophilic aromatic substitution, and its rich functionality allows for diverse chemical modifications. The presence of the nitroimidazole core suggests potential biological activity, while the versatile nitrile and latent amino groups make it an attractive intermediate for constructing complex molecules in drug discovery programs. This guide provides a foundational framework for researchers to confidently incorporate this compound into their synthetic and screening endeavors.

References

-

PubChem. (n.d.). 2-(5-Nitro-1H-imidazol-1-yl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. Retrieved from [Link]

-

Shahid, H. A., et al. (2014). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate. Acta Crystallographica Section E: Crystallographic Communications, E70, o294. Retrieved from [Link]

-

ResearchGate. (2022). 2-Nitro-1-vinyl-1H-imidazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. National Library of Medicine. Retrieved from [Link]

-

de Oliveira, R. B., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molecules, 27(3), 853. Retrieved from [Link]

-

Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Journal of Organic & Inorganic Chemistry. Retrieved from [Link]

-

Veeprho. (n.d.). 2-Methyl-5-nitro-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report (NAP Test). Retrieved from [Link]

-

MDPI. (2023). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. Molbank, 2023(3), M1633. Retrieved from [Link]

- Google Patents. (n.d.). CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol.

-

Cavalleri, B., et al. (1977). Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent. Journal of Medicinal Chemistry, 20(11), 1522-5. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and Characterization of Novel Amide Derivatives of Nitro-Imidazole. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-methyl-5-nitro-1H-imidazol-1-ium-1-yl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2022). Overview on Biological Activities of Imidazole Derivatives. Retrieved from [Link]

-

Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

Sources

- 1. 17417-11-7 | 2-(Imidazol-1-yl)-5-nitrobenzonitrile - Moldb [moldb.com]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Fluoro-5-nitrobenzonitrile 97 17417-09-3 [sigmaaldrich.com]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-imidazol-1-yl)-5-nitrobenzonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural framework, incorporating an imidazole ring, a nitro group, and a benzonitrile moiety, suggests a potential for diverse biological activities. The imidazole ring is a common feature in many pharmaceuticals, contributing to binding interactions and influencing pharmacokinetic properties. The nitroaromatic group, on the other hand, is a known pharmacophore in various antimicrobial and anticancer agents, often exerting its effect through bioreductive activation.[1] This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering a foundational understanding for its further development and application. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds to provide well-founded estimations and detailed analytical protocols.

Compound Identification and Core Properties

A precise understanding of the fundamental properties of this compound is the cornerstone of its scientific evaluation. The key identifiers and core physicochemical parameters are summarized below.

| Property | Value | Source/Method |

| Chemical Name | This compound | IUPAC Nomenclature |

| CAS Number | 17417-11-7 | Chemical Abstracts Service[2] |

| Molecular Formula | C₁₀H₆N₄O₂ | [2] |

| Molecular Weight | 214.18 g/mol | [2] |

| Chemical Structure |  | |

| Melting Point | Estimated: 180-220 °C | Based on analogous compounds[3] |

| Boiling Point | > 350 °C (decomposes) | Estimated based on related structures |

| Appearance | Likely a yellow to brown crystalline solid | Based on related nitroaromatic compounds[4] |

Solubility and Acidity

The solubility and ionization behavior of a compound are critical determinants of its biological activity and formulation feasibility.

Solubility Profile

Table 2: Estimated Solubility of this compound

| Solvent | Estimated Solubility | Rationale |

| Water | Sparingly soluble | The hydrophobic benzonitrile backbone limits aqueous solubility. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Aprotic, polar solvent capable of dissolving a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, a polar aprotic solvent. |

| Methanol | Slightly soluble | Polar protic solvent, solubility may be limited by the aromatic rings. |

| Acetonitrile | Slightly soluble | Polar aprotic solvent. |

| Dichloromethane | Sparingly soluble | Nonpolar solvent, less likely to effectively solvate the polar functional groups.[5] |

| Hexane | Insoluble | Nonpolar solvent. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standardized method for determining the thermodynamic solubility of this compound in various solvents.[6]

Objective: To determine the equilibrium solubility of the compound in a given solvent at a specified temperature.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

HPLC-UV system

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Acidity and pKa

The pKa of a compound is a measure of its acidity or basicity and is crucial for predicting its ionization state at different pH values. The imidazole ring in this compound contains a basic nitrogen atom that can be protonated.

Estimated pKa: The pKa of the imidazole moiety is expected to be lower than that of unsubstituted imidazole (pKa ≈ 7) due to the electron-withdrawing effects of the nitro-substituted benzonitrile ring. A predicted pKa value would likely fall in the range of 4.5 - 6.0 . Computational prediction tools can provide a more precise estimation.[7]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. While specific experimental spectra are not publicly available, the expected spectral features can be predicted based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Imidazole H (3H) | 7.2 - 8.5 | 3 distinct signals, likely singlets or doublets |

| Benzonitrile H (3H) | 7.8 - 8.8 | 3 distinct signals, likely doublets and a doublet of doublets |

Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Imidazole Carbons | 115 - 140 |

| Benzonitrile Carbons | 110 - 150 |

| Nitrile Carbon (-CN) | 115 - 120 |

Experimental Protocol for NMR Analysis [8]

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Apparatus:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Analytical balance

Reagents:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆)

-

Tetramethylsilane (TMS) as an internal standard (0 ppm)

Procedure:

-

Accurately weigh the sample and dissolve it in approximately 0.6 mL of the deuterated solvent in a clean NMR tube.

-

Add a small amount of TMS as an internal standard.

-

Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C spectra according to the instrument's standard operating procedures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3100 - 3000 | Aromatic C-H | Stretching |

| 2240 - 2220 | Nitrile (C≡N) | Stretching |

| 1610 - 1580 | Aromatic C=C | Stretching |

| 1550 - 1500 | Nitro (NO₂) | Asymmetric Stretching |

| 1360 - 1320 | Nitro (NO₂) | Symmetric Stretching |

| 1500 - 1400 | Imidazole Ring | Stretching |

Experimental Protocol for FTIR Analysis (KBr Pellet Method)

Objective: To obtain an infrared spectrum of the solid sample.

Apparatus:

-

FTIR spectrometer

-

Agate mortar and pestle

-

Hydraulic press and pellet die

Reagents:

-

This compound (1-2 mg)

-

Potassium bromide (KBr), spectroscopic grade (approx. 200 mg)

Procedure:

-

Grind the sample with KBr in the agate mortar until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to the pellet die and press it under high pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its structure from its fragmentation pattern.

Expected Fragmentation:

-

Molecular Ion (M⁺): m/z = 214.18

-

Key Fragments: Loss of the nitro group (-NO₂), fragmentation of the imidazole ring, and cleavage of the bond between the two rings.

Experimental Protocol for LC-MS Analysis

Objective: To confirm the molecular weight and purity of the compound.

Apparatus:

-

LC-MS system with an electrospray ionization (ESI) source

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).

-

Inject the sample into the LC-MS system.

-

The compound will be separated by the HPLC column and then ionized in the ESI source.

-

The mass spectrometer will detect the molecular ion and any fragment ions.

Analytical Methodologies

Robust analytical methods are essential for the quality control and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is a suitable technique for the purity determination and quantification of this compound.

Workflow for HPLC Method Development

Caption: Workflow for HPLC method development.

Example HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm and 310 nm (due to the nitroaromatic chromophore)

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Stability Profile

Understanding the stability of this compound under various stress conditions is critical for determining its shelf-life and appropriate storage conditions.

Forced Degradation Studies:

Forced degradation studies are performed to identify potential degradation products and pathways.

Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study.

Predicted Stability:

-

Hydrolytic Stability: The imidazole ring may be susceptible to hydrolysis under strongly acidic or basic conditions.

-

Oxidative Stability: The molecule is expected to be sensitive to strong oxidizing agents.

-

Thermal Stability: Nitroaromatic compounds can be thermally sensitive. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be valuable to determine its decomposition temperature.

-

Photostability: The nitroaromatic system may absorb UV light, potentially leading to photodegradation. Photostability testing according to ICH Q1B guidelines is recommended.

Conclusion

This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, drawing upon data from analogous compounds to build a robust profile in the absence of extensive direct experimental results. The provided protocols for solubility determination, spectroscopic analysis, and stability studies offer a clear path for researchers to further investigate this promising molecule. A thorough understanding of these fundamental properties is paramount for unlocking the full potential of this compound in the development of new therapeutics and other advanced applications.

References

-

Moldb. 2-(Imidazol-1-yl)-5-nitrobenzonitrile. [Link]

-

PubChem. 2-(5-Nitro-1H-imidazol-1-yl)ethanol. [Link]

-

PubChem. 2-Hydroxy-5-nitrobenzonitrile. [Link]

-

PubChem. 2-Amino-5-nitrobenzonitrile. [Link]

-

PubChem. 2-Nitroimidazole. [Link]

-

ResearchGate. H-13C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]

-

ResearchGate. Yields and basic physical properties of nitroimidazole derivatives. [Link]

-

PubMed. [Synthesis of 1-substituted nitroimidazoles and its evaluation as radiosensitizing agents]. [Link]

-

ResearchGate. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. [Link]

-

New Journal of Chemistry. Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study. [Link]

-

Arabian Journal of Chemistry. 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]

-

MDPI. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Technical Deep Dive: Synthesis and Properties of 2-Amino-5-nitrobenzonitrile (CAS 17420-30-3). [Link]

-

ResearchGate. 1-Methyl-5-nitro-1H-imidazole. [Link]

-

Indian Journal of Chemistry. Quantum chemical and third order nonlinear optical investigation of (E)-1-(1H-imidazol-1-yl). [Link]

-

Indian Academy of Sciences. Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. [Link]

-

ResearchGate. 1H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol (1b):.... [Link]

-

ResearchGate. Is there any literature value of the melting point of 2-methyl-5-nitro-1H-benzo[d]imidazole?. [Link]

-

PubChem. 2-Methyl-5-nitroimidazole. [Link]

-

NIST WebBook. 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 17417-11-7 | 2-(Imidazol-1-yl)-5-nitrobenzonitrile - Moldb [moldb.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile (CAS No. 17417-11-7), a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Drawing from the established bioactivity of the nitroimidazole scaffold, this document elucidates the compound's synthesis, physicochemical properties, potential mechanisms of action, and detailed protocols for its characterization and analysis.

Introduction: The Significance of the Nitroimidazole Scaffold

Nitroimidazole-containing compounds represent a cornerstone in the development of therapeutics and diagnostic agents.[1] Their unique biological activity is primarily attributed to the nitro group, which can be bioreduced under hypoxic conditions to generate reactive nitroso radicals.[2] This property has been successfully exploited in the design of antimicrobial drugs that target anaerobic bacteria and protozoa, as well as in the development of hypoxia-selective anticancer agents and imaging probes.[1][3] The imidazole ring itself is a ubiquitous pharmacophore found in numerous biologically active molecules, contributing to receptor binding and overall molecular stability.[4]

This compound integrates these two key moieties, suggesting a strong potential for applications in areas such as oncology, infectious diseases, and diagnostics. This guide aims to provide researchers with the foundational knowledge and practical methodologies to explore the full potential of this promising molecule.

Physicochemical Properties and Structural Data

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery and development.

| Property | Value | Source |

| CAS Number | 17417-11-7 | [5] |

| Molecular Formula | C₁₀H₆N₄O₂ | [5] |

| Molecular Weight | 214.18 g/mol | [5] |

| Appearance | Predicted to be a solid | - |

| Solubility | Predicted to be soluble in DMSO and DMF | [2] |

| Purity | Typically available at ≥98% | [5] |

Synthesis of this compound: A Proposed Pathway

Proposed Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol: Proposed Synthesis

This protocol is based on analogous copper-catalyzed N-arylation reactions of imidazoles.[6]

-

Reaction Setup: To a dry round-bottom flask, add 2-chloro-5-nitrobenzonitrile (1.0 eq), imidazole (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask.

-

Reaction Conditions: Stir the reaction mixture at 110-120 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Hypothesized Mechanism of Action

The biological activity of this compound is likely to be multifaceted, primarily driven by the nitroimidazole core.

Hypoxia-Activated Prodrug Model

In low-oxygen environments, such as those found in solid tumors and anaerobic microorganisms, the nitro group can be reduced by cellular nitroreductases. This reduction process generates highly reactive nitroso and hydroxylamine intermediates, which can induce cellular damage through various mechanisms, including DNA strand breaks and covalent adduction to cellular macromolecules.[3]

Caption: Hypothesized mechanism of action in hypoxic cells.

Potential as an Antimicrobial Agent

Many existing nitroimidazole drugs, such as metronidazole and tinidazole, are effective against anaerobic bacteria and protozoa.[7] The mechanism of action involves the reductive activation of the nitro group by microbial enzymes, leading to the formation of cytotoxic radicals that disrupt DNA and other essential biomolecules.[3]

Analytical and Characterization Methods

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the final compound and for monitoring the progress of the synthesis reaction. A reverse-phase method would be most suitable.

Proposed HPLC Method:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 0-20 min, 10-90% B; 20-25 min, 90% B; 25.1-30 min, 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm and 310 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL in 50:50 water/acetonitrile |

digraph "HPLC_Workflow" { graph [fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];"Sample_Prep" [label="Sample Preparation\n(1 mg/mL in 50:50 Water/ACN)"]; "HPLC_System" [label="HPLC System\n(C18 Column, Gradient Elution)"]; "UV_Detector" [label="UV Detection\n(254 nm, 310 nm)"]; "Data_Analysis" [label="Data Analysis\n(Peak Integration, Purity Calculation)"]; "Sample_Prep" -> "HPLC_System" [label="Inject"]; "HPLC_System" -> "UV_Detector" [label="Elute"]; "UV_Detector" -> "Data_Analysis" [label="Signal"];

}

Caption: General workflow for HPLC purity analysis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons from both the benzonitrile and imidazole rings, with distinct chemical shifts due to the electron-withdrawing effects of the nitro and cyano groups.

-

¹³C NMR: The spectrum would show characteristic peaks for the aromatic carbons, the cyano carbon, and the carbons of the imidazole ring.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): This is crucial for confirming the elemental composition of the synthesized molecule. The expected [M+H]⁺ ion would be observed at m/z 215.0567.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

-

Analysis: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.

-

Data Interpretation: Analyze the resulting spectrum to identify the molecular ion peak and confirm its mass-to-charge ratio.

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands would be expected for the C≡N stretch (around 2230 cm⁻¹), the N-O stretches of the nitro group (around 1530 and 1350 cm⁻¹), and C-H and C=C/C=N stretches of the aromatic rings.

Future Directions and Applications

The unique structural features of this compound make it a compelling candidate for further investigation in several areas:

-

Anticancer Drug Discovery: Evaluation of its cytotoxic activity against a panel of cancer cell lines, particularly under hypoxic conditions.

-

Antimicrobial Research: Screening for activity against a range of anaerobic bacteria and protozoal parasites.

-

Development of Hypoxia Probes: Radiolabeling of the molecule to assess its potential as a PET or SPECT imaging agent for detecting hypoxic tissues.

Conclusion

This compound is a molecule of significant interest for researchers in medicinal chemistry and drug development. This guide has provided a comprehensive overview of its synthesis, characterization, and potential biological applications. The proposed synthetic and analytical protocols offer a solid foundation for further research into this promising compound. As with any novel chemical entity, all proposed methodologies require experimental validation.

References

- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview.

- Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)

- DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.

- Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research.

- Biodistribution of the nitroimidazole EF5 (2-[2-nitro-1H-imidazol-1-yl]-N-(2,2,3,3,3-pentafluoropropyl) acetamide) in mice bearing subcutaneous EMT6 tumors.

- 2-(Imidazol-1-yl)-5-nitrobenzonitrile. Moldb.

- 2-Chloro-5-nitrobenzonitrile 99 16588-02-6. Sigma-Aldrich.

- Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. PubMed Central.

- 2-Nitro-1-vinyl-1H-imidazole.

- Kinetics and Mechanism of the Nucleophilic Substitution Reaction of Imidazole with Bis(2,4,6-trichlorophenyl) Oxalate and Bis(2,4-dinitrophenyl) Oxalate.

- Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains.

- Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.

- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.

- Regioselective synthesis of 2-(1H-benzimidazol-1-yl)-5-nitro.

- Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent. PubMed.

- 17417-11-7 | 2-(Imidazol-1-yl)-5-nitrobenzonitrile. Moldb.

- Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives.

- RP-HPLC Method for the Simultaneous Determination of Metronidazole, Tinidazole, Ornidazole, Secnidazole and Ofloxacin in. International Journal of Pharmaceutical Sciences Review and Research.

- RP HPLC method for Imidazole.

- Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. Benchchem.

- Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. JOCPR.

- 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)

- Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. PubMed.

-

Synthesis of Novel 2-Butyl-1H-Benzo[8][9] Imidazo [1, 2-A] Imidazo [4, 5-E] Pyridine-5-Carbonitrile Derivatives and Evaluation of Their Anticancer Activity. Oriental Journal of Chemistry.

- RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali. MedCrave online.

- Synthesis of 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]. MDPI.

- 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-. the NIST WebBook.

- A Comparative Guide to Purity Analysis of Synthesized 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid by HPLC. Benchchem.

- Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants.

- Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid.

- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 17417-11-7 | 2-(Imidazol-1-yl)-5-nitrobenzonitrile - Moldb [moldb.com]

- 6. researchgate.net [researchgate.net]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile. As novel molecular entities are critical to the pipeline of drug discovery, a rigorous and unambiguous determination of their structure is paramount. This document outlines a multi-technique analytical approach, integrating High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and single-crystal X-ray crystallography. While direct experimental data for this specific molecule is not yet publicly available, this guide establishes a robust, field-proven protocol and predicts the expected spectroscopic and crystallographic outcomes based on extensive analysis of analogous structures. This predictive analysis serves as a powerful tool for researchers, enabling them to anticipate spectral features, design targeted experiments, and confidently interpret analytical data to confirm the molecular structure of this compound.

Introduction: The Imperative for Unambiguous Structure Determination

In the landscape of modern drug development, the journey from a promising lead compound to a clinical candidate is paved with rigorous scientific validation. At the very core of this process lies the unequivocal determination of the molecule's three-dimensional structure. The precise arrangement of atoms and functional groups within a molecule dictates its physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic efficacy and safety profile. Any ambiguity in the molecular structure can lead to misinterpretation of biological data, wasted resources, and potential safety concerns.

The subject of this guide, this compound, is a heterocyclic compound with potential applications in medicinal chemistry, given the prevalence of imidazole and nitroaromatic moieties in bioactive molecules. Its structure, comprising a substituted benzonitrile ring linked to an imidazole heterocycle, presents a unique analytical challenge that necessitates a synergistic application of multiple spectroscopic and crystallographic techniques. This document serves as a proactive guide for researchers, outlining the logical workflow and the expected analytical signatures for the complete and confident structure elucidation of this molecule.

The Analytical Workflow: A Multi-pronged, Self-Validating Approach

The structure elucidation of a novel compound is not a linear process but rather an iterative and self-validating workflow. Each analytical technique provides a unique piece of the structural puzzle, and the congruence of data from all methods provides the highest level of confidence in the final assigned structure. Our proposed workflow is designed to systematically deconstruct the molecule, from its elemental composition to the precise spatial arrangement of its atoms.

Caption: A logical workflow for the structure elucidation of novel compounds.

Foundational Analysis: Elemental Composition and Functional Groups

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula

Causality of Choice: Before delving into the intricate details of atomic connectivity, it is fundamental to establish the elemental composition of the molecule. HRMS provides an exquisitely precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula.[1][2] This is the first and most critical validation point for the proposed structure.

Predicted HRMS Data

| Parameter | Predicted Value |

| Molecular Formula | C₁₀H₆N₄O₂ |

| Exact Mass | 214.0491 g/mol |

| [M+H]⁺ (observed) | 215.0569 |

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize an Orbitrap or FT-ICR mass spectrometer for high-resolution analysis.

-

Ionization: Employ electrospray ionization (ESI) in positive ion mode.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 100-500.

-

Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition based on the accurate mass measurement. The predicted fragmentation pattern would likely involve the loss of the nitro group (NO₂) and cleavage of the imidazole ring.[3][4][5]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

Causality of Choice: FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[6] For this compound, FT-IR is crucial for confirming the presence of the nitrile (C≡N), nitro (NO₂), and aromatic (C=C and C-H) functionalities.

Predicted FT-IR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Nitrile (C≡N) Stretch | 2240 - 2220 | Strong, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong |

| Symmetric NO₂ Stretch | 1360 - 1290 | Strong |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups. The presence of a strong, sharp peak around 2230 cm⁻¹ is a key indicator of the nitrile group.[7] Strong absorptions in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions will confirm the presence of the nitro group.[8]

Detailed Structural Analysis: Unraveling Connectivity with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

1D NMR Spectroscopy: Mapping the Proton and Carbon Skeletons

Causality of Choice: ¹H and ¹³C NMR provide the foundational map of the molecule's proton and carbon frameworks, respectively. The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the initial assignment of protons and carbons to specific structural fragments.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2' (imidazole) | 8.2 - 8.4 | s | 1H |

| H-6 (benzonitrile) | 8.0 - 8.2 | d | 1H |

| H-4 (benzonitrile) | 7.8 - 8.0 | dd | 1H |

| H-5' (imidazole) | 7.6 - 7.8 | t | 1H |

| H-4' (imidazole) | 7.2 - 7.4 | t | 1H |

| H-3 (benzonitrile) | 7.0 - 7.2 | d | 1H |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-5 (benzonitrile) | 148 - 150 |

| C-2' (imidazole) | 138 - 140 |

| C-1 (benzonitrile) | 135 - 137 |

| C-4 (benzonitrile) | 130 - 132 |

| C-6 (benzonitrile) | 125 - 127 |

| C-5' (imidazole) | 122 - 124 |

| C-2 (benzonitrile) | 120 - 122 |

| C-4' (imidazole) | 118 - 120 |

| C≡N (nitrile) | 115 - 117 |

| C-3 (benzonitrile) | 110 - 112 |

Experimental Protocol: 1D NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a standard pulse program (e.g., zgpg30). A larger number of scans will be required compared to ¹H NMR.

-

Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Assign the signals based on their chemical shifts, multiplicities, and integrations, comparing them to predicted values and data from similar compounds.[9]

2D NMR Spectroscopy: Connecting the Pieces

Causality of Choice: While 1D NMR provides information about individual atoms, 2D NMR experiments reveal the connectivity between them. COSY (Correlation Spectroscopy) identifies proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. Together, these experiments provide an unambiguous picture of the molecular skeleton.

Caption: Predicted key 2D NMR correlations for structure confirmation.

Experimental Protocol: 2D NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for 1D NMR.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize acquisition parameters for the specific sample and instrument.

-

Data Analysis: Process and analyze the 2D spectra to establish correlations. The key HMBC correlation will be between the imidazole protons (e.g., H-2') and the benzonitrile carbon at the point of attachment (C-2). This correlation is definitive proof of the connectivity between the two ring systems.

Definitive Confirmation: Single-Crystal X-ray Crystallography

Causality of Choice: While NMR provides the structure in solution, single-crystal X-ray crystallography provides the unambiguous, three-dimensional structure of the molecule in the solid state.[10][11] This technique is considered the "gold standard" for structure determination, providing precise bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in various solvents or solvent mixtures.

-

Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

-

Data Collection: Use a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα). Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles. The final refined structure will provide the definitive confirmation of the constitution and stereochemistry of the molecule.

Conclusion: A Unified Approach to Structural Integrity

The structural elucidation of this compound, as outlined in this guide, is a testament to the power of a multi-faceted analytical approach. By systematically integrating data from HRMS, FT-IR, and multidimensional NMR, and culminating in the definitive confirmation by X-ray crystallography, researchers can achieve an unparalleled level of confidence in the assigned structure. This rigorous, self-validating methodology not only ensures the scientific integrity of the data but also provides a solid foundation for all subsequent stages of drug discovery and development. The predicted data and detailed protocols within this guide are intended to empower researchers to approach the characterization of this and other novel heterocyclic compounds with a clear, logical, and efficient strategy.

References

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

-

ChemAxon. (n.d.). NMR Predictor. ChemAxon Docs. Available at: [Link]

-

ACD/Labs. (n.d.). NMR Prediction. ACD/Labs. Available at: [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Pasilis, S. P., & Kelleher, N. L. (2008). HRMS directly from TLC Slides. A powerful tool for rapid analysis of organic mixtures. Journal of the American Society for Mass Spectrometry, 19(10), 1435-1442. Available at: [Link]

-

Wang, Y., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of Mass Spectrometry, 57(4), e4821. Available at: [Link]

-

ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software. ACD/Labs. Available at: [Link]

-

University of California, Los Angeles. (n.d.). IR: nitro groups. UCLA Chemistry. Available at: [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. NMRDB.org. Available at: [Link]

-

Claramunt, R. M., et al. (2008). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: Proton transfer and tautomerism. Magnetic Resonance in Chemistry, 46(10), 945-953. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

-

S.A.P. (2015). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. International Journal of Chemistry, 5(2), 1-8. Available at: [Link]

-

L'Heureux, I., et al. (2020). Online HPLC-ESI-HRMS Method for the Analysis and Comparison of Different Dissolved Organic Matter Samples. Environmental Science & Technology, 54(15), 9346-9355. Available at: [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole. ResearchGate. Available at: [Link]

-

Al-Omar, M. A. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Molecules, 15(8), 5137-5147. Available at: [Link]

-

Rudy, H., Mayer, P., & Wanner, K. T. (2020). Synthesis of 1,5-Ring-Fused Imidazoles from Cyclic Imines and TosMIC – Identification of in situ Generated N-Methyleneformamide as a Catalyst in the van Leusen Imidazole Synthesis. European Journal of Organic Chemistry, 2020(23), 3465-3476. Available at: [Link]

-

Kind, T., et al. (2018). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews, 37(4), 513-532. Available at: [Link]

-

LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. LibreTexts Chemistry. Available at: [Link]

-

Preprints.org. (2025). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. Preprints.org. Available at: [Link]

-

Pîrnău, A., et al. (2018). X-ray Crystal Structure, Geometric Isomerism, and Antimicrobial Activity of New Copper(II) Carboxylate Complexes with Imidazole Derivatives. Crystals, 8(12), 461. Available at: [Link]

-

Oleastro, M., et al. (2020). Potential of FTIR-Spectroscopy for Drugs Screening against Helicobacter pylori. Applied Sciences, 10(24), 8919. Available at: [Link]

-

YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. Available at: [Link]

-

Itälä, E., et al. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. Journal of Mass Spectrometry, 52(11), 770-776. Available at: [Link]

-

Uni Halle. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Uni Halle. Available at: [Link]

-

SlideShare. (2013). Mass Spectrometry analysis of Small molecules. SlideShare. Available at: [Link]

-

Der Pharma Chemica. (n.d.). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica. Available at: [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. LibreTexts Chemistry. Available at: [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. NMRDB.org. Available at: [Link]

-

Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Wiley Science Solutions. Available at: [Link]

-

Frontiers. (n.d.). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Frontiers. Available at: [Link]

-

ResearchGate. (n.d.). Study of the composition of nitriles using IR spectroscopy. ResearchGate. Available at: [Link]

-

Hagan, W. J., et al. (1995). Fitting Imidazole 1 H-NMR Titration Data to the Henderson− Hasselbalch Equation. Journal of Chemical Education, 72(7), 656. Available at: [Link]

-

NIH. (n.d.). Application of ATR-FTIR and FT-NIR spectroscopy coupled with chemometrics for species identification and quality prediction of boletes. NIH. Available at: [Link]

-

ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectrum of ligand 2,4,5-triphenyl-1H-imidazole. ResearchGate. Available at: [Link]

-

ChemRxiv. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. epfl.ch [epfl.ch]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives [article.sapub.org]

Spectroscopic Characterization of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile: A Technical Guide for Researchers

An In-Depth Guide for Scientists and Drug Development Professionals on the Spectroscopic Analysis of a Key Heterocyclic Building Block

Introduction

2-(1H-imidazol-1-yl)-5-nitrobenzonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, which combines an imidazole ring, a nitro-substituted benzene ring, and a nitrile functional group, makes it a valuable scaffold for the synthesis of a diverse range of biologically active molecules and functional materials. As with any novel compound, a thorough understanding of its structural and electronic properties is paramount, and this is primarily achieved through a combination of spectroscopic techniques.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete set of publicly available experimental spectra for this specific molecule is limited, this guide will provide predicted data based on the analysis of its chemical structure and by drawing comparisons with closely related, well-characterized compounds. This approach not only offers a robust framework for the identification and characterization of this compound but also serves as an educational tool for researchers working with similar heterocyclic systems.

Molecular Structure and Properties

The foundational information for this compound is its molecular structure and basic properties.

| Property | Value |

| Molecular Formula | C₁₀H₆N₄O₂ |

| Molecular Weight | 214.18 g/mol [1] |

| CAS Number | 17417-11-7[1] |

The molecule consists of a benzonitrile ring system where the hydrogen at position 2 is substituted with a 1H-imidazol-1-yl group, and a nitro group is attached at position 5.

Figure 1. Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the imidazole and benzonitrile rings. The electron-withdrawing nature of the nitro group and the nitrile group will significantly influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.0 - 8.2 | s | - |

| H-4 | ~7.4 - 7.6 | t | ~1.5 |

| H-5 | ~7.1 - 7.3 | t | ~1.5 |

| H-3' | ~8.5 - 8.7 | d | ~2.5 |

| H-4' | ~8.3 - 8.5 | dd | ~8.5, 2.5 |

| H-6' | ~7.9 - 8.1 | d | ~8.5 |

The predicted chemical shifts are based on the analysis of related structures. For instance, in 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate, the imidazole proton appears at 8.006 ppm. The protons on the benzonitrile ring are expected to be in the downfield region due to the deshielding effects of the nitro and nitrile groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon atoms attached to or near the electron-withdrawing groups will be shifted downfield.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~138 - 140 |

| C-4 | ~122 - 124 |

| C-5 | ~130 - 132 |

| C-1' | ~135 - 137 |

| C-2' | ~110 - 112 |

| C-3' | ~125 - 127 |

| C-4' | ~128 - 130 |

| C-5' | ~148 - 150 |

| C-6' | ~133 - 135 |

| CN | ~117 - 119 |

The chemical shifts of the imidazole carbons are predicted based on known data for imidazole derivatives. The carbons of the benzonitrile ring will be significantly affected by the substituents.

Experimental Workflow for NMR Data Acquisition

Figure 2. A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the C≡N, C-NO₂, C=N, and aromatic C-H and C=C bonds.

Predicted IR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C≡N Stretch | 2240 - 2220 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong |

| Symmetric NO₂ Stretch | 1370 - 1330 | Strong |

| C-N Stretch | 1350 - 1250 | Medium |

The strong absorption band for the nitrile group (C≡N) is a key diagnostic feature. The two strong bands for the nitro group (NO₂) are also characteristic.

Experimental Protocol for IR Spectroscopy (ATR)

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| Ion | Predicted m/z |

| [M]⁺ | 214 |

| [M - NO₂]⁺ | 168 |

| [M - C₂H₂N]⁺ | 173 |

| [C₆H₃N₂O₂]⁺ | 147 |

| [C₄H₃N₂]⁺ | 67 |

The molecular ion peak [M]⁺ is expected at an m/z of 214, corresponding to the molecular weight of the compound. Common fragmentation pathways may include the loss of the nitro group (NO₂) and fragmentation of the imidazole and benzonitrile rings.

Experimental Workflow for Mass Spectrometry

Figure 3. A simplified workflow for mass spectrometry analysis.

Conclusion

The spectroscopic characterization of this compound is crucial for its application in research and development. This guide provides a detailed prediction of its ¹H NMR, ¹³C NMR, IR, and MS data based on established principles of spectroscopy and by comparison with analogous compounds. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data. By combining these predicted and experimental approaches, researchers can confidently identify and characterize this important heterocyclic building block, paving the way for its use in the synthesis of novel compounds with potential applications in medicine and materials science.

References

-

PubChem. 2-(5-Nitro-1H-imidazol-1-yl)ethanol. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds, outlines theoretical principles governing its solubility, and provides a detailed experimental protocol for its precise determination. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of drugs incorporating this or similar chemical scaffolds.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that profoundly influences a drug's journey through the body. For oral dosage forms, dissolution in the gastrointestinal tract is a prerequisite for absorption into the bloodstream. Poor aqueous solubility can lead to low and variable bioavailability, hindering the development of otherwise promising drug candidates. Understanding and characterizing the solubility of a compound like this compound in various solvents is therefore a cornerstone of preclinical development, informing formulation strategies, and enabling the selection of appropriate delivery systems.

Physicochemical Properties of this compound

A foundational understanding of the molecule's physical and chemical characteristics is essential for predicting its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 17417-11-7 | [1] |

| Molecular Formula | C₁₀H₆N₄O₂ | [1] |

| Molecular Weight | 214.18 g/mol | [1] |

| Appearance | Likely a solid at room temperature (based on related compounds) | Inferred |

| Purity | Typically ≥98% | [1] |

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a qualitative framework for predicting solubility. This principle is governed by the intermolecular forces between the solute and solvent molecules, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

The structure of this compound incorporates several functional groups that dictate its solubility profile:

-

Imidazole Ring: This heterocyclic amine is polar and can act as both a hydrogen bond donor and acceptor. Imidazole itself is soluble in water and other polar solvents.[2][3] The presence of this ring suggests a degree of solubility in protic and polar aprotic solvents.

-

Nitro Group (-NO₂): This is a strongly electron-withdrawing and polar group that can participate in dipole-dipole interactions.

-

Benzonitrile Group: The benzene ring is nonpolar, contributing to hydrophobicity. The nitrile group (-C≡N) is polar.

Based on this structure, a mixed solubility profile is anticipated. The polar imidazole and nitro groups will favor interactions with polar solvents, while the phenyl ring will favor less polar environments.

Predicted Solubility in Different Solvent Classes

Table 2: Predicted Solubility of this compound in Various Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The imidazole ring can hydrogen bond with protic solvents.[4] However, the overall hydrophobicity of the benzonitrile moiety may limit high solubility. Studies on 3-nitrobenzonitrile show moderate solubility in alcohols like methanol and ethanol.[5][6] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar nitro and nitrile groups, as well as the imidazole ring. Acetone and acetonitrile are good solvents for 3-nitrobenzonitrile.[5] |

| Nonpolar | Toluene, Hexane, Cyclohexane | Low | The nonpolar nature of these solvents is not conducive to solvating the polar functional groups of the molecule. 3-nitrobenzonitrile exhibits very low solubility in cyclohexane.[5] |

| Intermediate Polarity | Ethyl Acetate | Moderate | Ethyl acetate can act as a hydrogen bond acceptor and has a moderate dipole moment, potentially offering a balance for solvating both the polar and nonpolar parts of the molecule. 3-nitrobenzonitrile is quite soluble in ethyl acetate.[6] |

Experimental Protocol for Solubility Determination: The Equilibrium Shake-Flask Method

To obtain definitive solubility data, a rigorous experimental approach is necessary. The equilibrium shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.

Principle

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined by a suitable analytical method.

Materials and Equipment

-

This compound (of known purity)

-

Selected solvents (e.g., water, ethanol, acetone, acetonitrile, ethyl acetate, toluene)

-

Scintillation vials or sealed flasks

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation: Accurately weigh an excess amount of this compound into a series of vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a known volume of the selected solvent to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to conduct a preliminary time-to-equilibrium study.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to facilitate separation.

-

Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved particles.

-

Dilution: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Experimental Workflow Diagram

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of this compound, drawing upon theoretical principles and data from structurally similar compounds. While these predictions offer valuable initial guidance, experimental determination using a robust method such as the shake-flask protocol is imperative for obtaining accurate and reliable data. This information is crucial for the rational design of formulations and the successful advancement of drug candidates containing this chemical entity. Future work should focus on generating precise experimental solubility data in a range of pharmaceutically relevant solvents and buffer systems to fully characterize this promising compound.

References

-

ResearchGate. (n.d.). The chemical structure of 2-(2-methyl-5-Nitro-1H-imidazol-1- yl) ethanol also known as Metronidazole. Retrieved from [Link]

-